4-((3,5-双(三氟甲基)苯甲酰胺)甲基)-N,N-二甲基哌啶-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

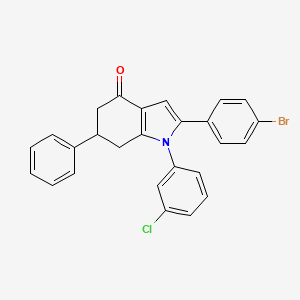

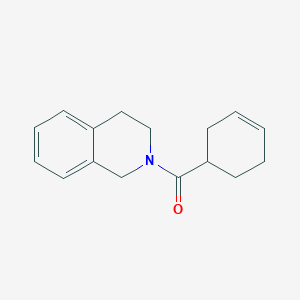

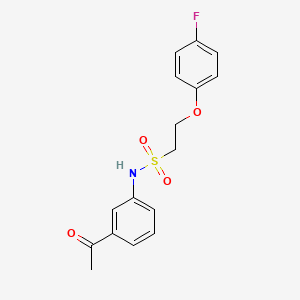

The compound “4-((3,5-bis(trifluoromethyl)benzamido)methyl)-N,N-dimethylpiperidine-1-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common motif in many pharmaceuticals and other active compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the piperidine ring, the introduction of the trifluoromethyl groups, and the formation of the amide bond . The exact synthesis route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple functional groups present. The trifluoromethyl groups are electron-withdrawing, which can have significant effects on the reactivity of the molecule . The piperidine ring is a common structural motif in many biologically active compounds .Chemical Reactions Analysis

The compound’s chemical reactions would be influenced by its functional groups. The trifluoromethyl groups are quite electronegative, which could make the compound reactive towards nucleophiles . The amide bond could potentially undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the trifluoromethyl groups could increase the compound’s lipophilicity, which could affect its solubility and permeability . The piperidine ring could potentially form hydrogen bonds, which could affect the compound’s interactions with biological targets .科学研究应用

H-Bond Catalysts

The 3,5-bis(trifluoromethyl)phenyl motif found in this compound plays a crucial role in hydrogen bonding. Nowadays, it is extensively used in promoting organic transformations and as an essential component in H-bond catalysts .

Antimicrobial Studies

In recent studies, derivatives of this compound have been evaluated for their antimicrobial activity. For instance, difluorophenyl-substituted analogs demonstrated promising results against bacterial pathogens, including Enterococci and methicillin-resistant Staphylococcus aureus (MRSA) . These findings highlight its potential as a novel antibiotic.

Solventless Amidation Reactions

The practical synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide was achieved through a solventless direct amidation reaction. This method, conducted without metal catalysts or special treatment, underscores the compound’s versatility in organic synthesis .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

4-[[[3,5-bis(trifluoromethyl)benzoyl]amino]methyl]-N,N-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F6N3O2/c1-26(2)16(29)27-5-3-11(4-6-27)10-25-15(28)12-7-13(17(19,20)21)9-14(8-12)18(22,23)24/h7-9,11H,3-6,10H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILDYYCZMUIXREJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F6N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3,4-dihydro-1(2H)-quinolinyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2594850.png)

![3-(4-chlorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2594852.png)